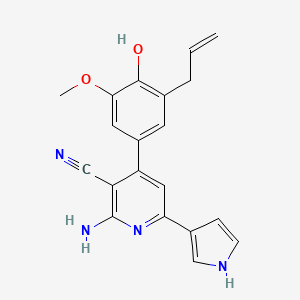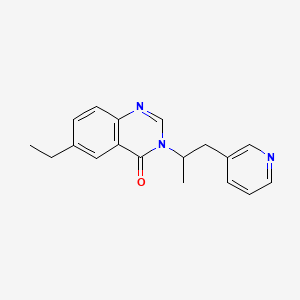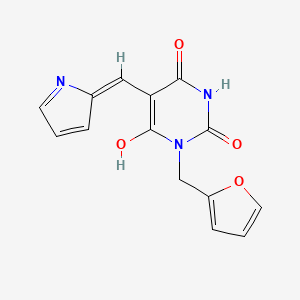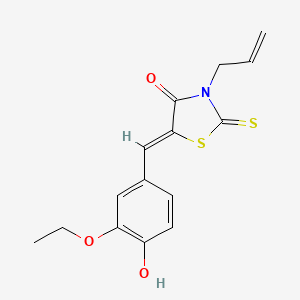![molecular formula C23H20BrNO5 B6088519 N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, also known as Br-DMPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Br-DMPPB is a benzamide derivative that exhibits potent activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
作用機序
The mechanism of action of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves the positive allosteric modulation of mGluR5. Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. By binding to the allosteric site, N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5 in response to the endogenous ligand glutamate, leading to an increase in intracellular signaling pathways and downstream effects on synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in neuronal excitability. These effects can ultimately lead to changes in behavior and cognition, which have been observed in animal models of various CNS disorders.
実験室実験の利点と制限
One of the main advantages of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide in lab experiments is its potency and specificity as a positive allosteric modulator of mGluR5. This allows for precise modulation of mGluR5 activity without affecting other receptors or neurotransmitter systems. However, one limitation of using N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, including the development of more potent and selective mGluR5 modulators, the investigation of its potential therapeutic applications in various CNS disorders, and the exploration of its effects on other neurotransmitter systems and brain regions. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide, as well as its potential side effects and toxicity profiles.
合成法
The synthesis of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide involves several synthetic steps, including the condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline to yield the intermediate 4-bromo-N-(3,4,5-trimethoxybenzoyl)aniline. The subsequent reaction of this intermediate with benzoyl chloride in the presence of a base such as triethylamine leads to the formation of N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide. The overall yield of this synthesis route is approximately 35%.
科学的研究の応用
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide has been extensively studied for its potential applications in the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and addiction. Studies have shown that N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide can enhance the activity of mGluR5, which in turn can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA. This modulation of neurotransmitter release can lead to changes in synaptic plasticity and neuronal excitability, which can ultimately affect behavior and cognition.
特性
IUPAC Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5/c1-28-19-11-15(12-20(29-2)22(19)30-3)21(26)17-13-16(24)9-10-18(17)25-23(27)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQLAYSMXEPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)

![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)



![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)